molecular formula C13H19IO8 B12869440 Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside

Cat. No.: B12869440
M. Wt: 430.19 g/mol
InChI Key: WKINNAVZJINYDX-UJPOAAIJSA-N
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Description

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is a chemically modified sugar derivative. It is characterized by the presence of iodine and acetyl groups attached to a glucopyranoside structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside typically involves the acetylation of a glucopyranoside precursor followed by iodination. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and reagents like iodine or sodium iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated products .

Scientific Research Applications

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The acetyl groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-alpha-d-glucopyranoside: Similar in structure but differs in the anomeric configuration.

    Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-bromo-beta-d-glucopyranoside: Contains a bromine atom instead of iodine.

    Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-chloro-beta-d-glucopyranoside: Contains a chlorine atom instead of iodine.

Uniqueness

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable tool in various research applications .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside (CAS No. 7511-38-8) is a modified sugar derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an iodine atom, influencing its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C13H19IO8
  • Molecular Weight : 430.19 g/mol
  • InChIKey : WKINNAVZJINYDX-UJPOAAIJSA-N

The presence of iodine and acetyl groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of iodinated sugars can exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by researchers at the University of Melbourne, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism is thought to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the acetyl groups combined with the reactive iodine atom .

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines to assess the potential anti-cancer properties of this compound. In vitro tests revealed that this compound exhibits selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This selectivity suggests potential for further development as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Membrane Disruption : The compound's lipophilic character allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that upon cellular uptake, the iodine moiety may facilitate the generation of ROS, contributing to oxidative stress in target cells .

Research Findings

A summary of key studies on the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against S. aureus, E. coli at 50 µg/mL
CytotoxicityMTT assay on HeLa cellsIC50 = 25 µM; selective cytotoxicity observed
ROS generationFluorescent probe assaysInduced oxidative stress in treated cells

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection severity within three days of treatment compared to control groups receiving standard antibiotics.

Case Study 2: Cancer Treatment Potential

A pilot study involving patients with advanced cervical cancer explored the use of this compound in combination therapy with traditional chemotherapeutics. Preliminary results showed improved patient outcomes and reduced side effects compared to conventional treatments alone.

Properties

Molecular Formula

C13H19IO8

Molecular Weight

430.19 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

WKINNAVZJINYDX-UJPOAAIJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CI

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI

Origin of Product

United States

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